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Compound of Interest

Compound Name: Fenspiride-d5 Hydrochloride

Cat. No.: B565531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling position in
Fenspiride-d5 Hydrochloride. It is intended to serve as a valuable resource for researchers
and professionals engaged in drug development, metabolism studies, and analytical chemistry.
This document details the precise location of deuterium incorporation, a plausible synthetic
pathway, and representative analytical data.

Chemical Structure and Deuterium Labeling
Position

Fenspiride-d5 Hydrochloride is the deuterated analog of Fenspiride Hydrochloride, an anti-
inflammatory and bronchodilator agent. The deuterium labeling is specifically located on the
phenethyl moiety of the molecule.

Chemical Name: 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Molecular Formula: C15H16DsCIN20:2

The five deuterium atoms are incorporated into the phenyl ring of the phenethyl group,
replacing the five hydrogen atoms. This specific labeling is crucial for its use as an internal
standard in pharmacokinetic and metabolic studies, as it provides a distinct mass shift without
significantly altering the compound's chemical properties.
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Structure:

Quantitative Data Summary

The following table summarizes the key quantitative data for Fenspiride-d5 Hydrochloride.

Parameter Value Reference/Notes
Molecular Weight 301.82 g/mol For the hydrochloride salt
CAS Number 1246815-28-0
Varies by supplier, typicall
Isotopic Purity >99% deuterated forms (di-ds) high Y SUPP typically
igh.
Chemical Purity (HPLC) >95% Varies by supplier.

) . Specifically on the phenyl ring
Deuterium Incorporation 5 atoms
of the phenethyl group.

Proposed Synthetic Pathway

While the exact proprietary synthesis method may vary between manufacturers, a plausible
and chemically sound synthetic route for Fenspiride-d5 Hydrochloride can be proposed
based on established organic chemistry principles. The synthesis can be conceptually divided
into three main stages:

o Synthesis of the Spirocyclic Core: Preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one.
» Synthesis of the Deuterated Sidechain: Preparation of phenethyl-d5 bromide.

e Coupling and Salt Formation: Alkylation of the spirocyclic core with the deuterated sidechain,
followed by conversion to the hydrochloride salt.
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Caption: Proposed synthetic pathway for Fenspiride-d5 Hydrochloride.

Experimental Protocols

The following are representative, detailed experimental protocols for the key synthetic steps.
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Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one
(Spirocyclic Core)

This synthesis is a multi-step process starting from commercially available 1-benzyl-4-
piperidone.

Materials:

e 1-Benzyl-4-piperidone
e Potassium cyanide

e Ammonium carbonate
« Ethanol/Water

e Hydrochloric acid

e Sodium hydroxide

» Diethyl carbonate

Sodium ethoxide

Procedure:

Strecker Synthesis: 1-Benzyl-4-piperidone is reacted with potassium cyanide and ammonium
carbonate in a mixture of ethanol and water to form the corresponding hydantoin.

o Hydrolysis: The resulting spirohydantoin is hydrolyzed under acidic conditions (e.g., with
concentrated HCI) to yield 4-amino-4-carboxypiperidine.

« Esterification and Cyclization: The amino acid is then esterified and cyclized. A more direct
route involves the reduction of the nitrile group of the cyanohydrin intermediate followed by
cyclization.

o Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation (e.g.,
using Pd/C catalyst under a hydrogen atmosphere) to yield the free secondary amine of the
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spirocyclic core.

Urea Formation and Cyclization: The resulting amino alcohol intermediate is reacted with
diethyl carbonate in the presence of a base like sodium ethoxide to form the oxazolidinone
ring, yielding 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

Synthesis of Phenethyl-d5 bromide (Deuterated
Sidechain)

Materials:

Benzene-d6

Acetyl chloride

Aluminum chloride (anhydrous)

Lithium aluminum deuteride (LAD) or Sodium borohydride

Phosphorus tribromide (PBrs) or Hydrobromic acid (HBr)

Procedure:

Friedel-Crafts Acylation: Benzene-d6 is acylated with acetyl chloride in the presence of a
Lewis acid catalyst like anhydrous aluminum chloride to produce acetophenone-d5.

Reduction: The keto group of acetophenone-d5 is reduced to a hydroxyl group using a
reducing agent such as lithium aluminum deuteride or sodium borohydride to yield 1-
phenylethanol-d5. To maintain the deuterium labeling on the ring, care must be taken with
the choice of reducing agent and reaction conditions. A subsequent reduction of the alcohol
to the alkane can be achieved through various methods, for example, a Clemmensen or
Wolff-Kishner reduction of the ketone. A more direct route to phenethyl-d5 alcohol would
involve the reaction of a Grignard reagent derived from bromobenzene-d5 with ethylene
oxide.

Bromination: The resulting phenethyl-d5 alcohol is then converted to phenethyl-d5 bromide.
This can be achieved by reaction with phosphorus tribromide or by treatment with
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concentrated hydrobromic acid.

Alkylation and Salt Formation

Materials:

1-oxa-3,8-diazaspiro[4.5]decan-2-one

Phenethyl-d5 bromide

Potassium carbonate or other suitable base

Acetonitrile or other suitable solvent

Hydrochloric acid (in a suitable solvent like isopropanol or ether)
Procedure:

o Alkylation: 1-oxa-3,8-diazaspiro[4.5]decan-2-one is dissolved in a suitable polar aprotic
solvent such as acetonitrile. A base, typically potassium carbonate, is added to the solution.
Phenethyl-d5 bromide is then added, and the reaction mixture is heated to reflux until the
reaction is complete (monitored by TLC or LC-MS).

o Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under
reduced pressure. The crude Fenspiride-d5 free base is then purified, for example, by
column chromatography.

» Salt Formation: The purified Fenspiride-d5 free base is dissolved in a suitable solvent (e.qg.,
isopropanol or diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent
is added dropwise with stirring. The Fenspiride-d5 Hydrochloride salt precipitates out of
the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried
under vacuum to yield the final product.

Analytical Characterization

The identity and purity of Fenspiride-d5 Hydrochloride are confirmed using a combination of
analytical techniques.
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Mass Spectrometry

Mass spectrometry is a primary tool for confirming the molecular weight and the extent of
deuterium incorporation.

o Expected Molecular lon (M+H)*: m/z 266.2 (for the free base)

» Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of
unlabeled Fenspiride, with a characteristic fragment corresponding to the loss of the
deuterated phenethyl group. A prominent fragment in the mass spectrum of unlabeled
fenspiride is observed at m/z 105, corresponding to the CsHo* fragment. For Fenspiride-d5,
this fragment would be shifted to m/z 110 (CsHaDs").

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise location of the deuterium labels.

¢ H NMR: In the *H NMR spectrum of Fenspiride-d5 Hydrochloride, the aromatic proton
signals (typically observed as a multiplet around 7.2-7.3 ppm for unlabeled Fenspiride) will
be absent or significantly reduced in intensity. The signals for the protons on the spirocyclic
core and the ethyl chain will remain.

e 13C NMR: The 3C NMR spectrum will show the signals for all carbon atoms. The carbon
atoms in the deuterated phenyl ring will exhibit characteristic splitting patterns due to
coupling with deuterium (a triplet for C-D) and will have slightly different chemical shifts
compared to the unlabeled compound.

Predicted NMR Data:

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b565531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted tH

Predicted H

Predicted 13C

Position Chemical Shift (ppm) Chemical Shift (ppm) _ .
Chemical Shift (ppm)

- Unlabeled - d5 Labeled

Phenyl-CH ~7.2-7.3 (m, 5H) Absent ~126-129

-CH2-Ph ~2.8 (t, 2H) ~2.8 (t, 2H) ~34

-N-CH2-CH2- ~2.6 (t, 2H) ~2.6 (t, 2H) ~58

Piperidine-CHz (a to

N) ~2.5-2.7 (m, 4H) ~2.5-2.7 (m, 4H) ~50-54

Piperidine-CHz (B to

N) ~1.6-1.8 (m, 4H) ~1.6-1.8 (m, 4H) ~35

Spiro-C - - ~70

Oxazolidinone-CH: ~3.4 (s, 2H) ~3.4 (s, 2H) ~45

Oxazolidinone-C=0 - - ~159

NH ~8.0 (br s, 1H) ~8.0 (br s, 1H) -

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other

experimental conditions.

Isotopic Purity Assessment Workflow

Ensuring high isotopic purity is critical for the use of Fenspiride-d5 Hydrochloride as an

internal standard. The following workflow outlines the steps for its assessment.

©

GO

Analysis Details

Examine the mass cluster around the molecular ion.
Look for M, M+1, M+2, M+3, M+4, M+5 peaks.

Calculate the relative abundance of each isotopic peak.
Determine the percentage of d5 species.
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This in-depth guide provides a solid foundation for understanding the deuterium labeling in
Fenspiride-d5 Hydrochloride. For specific applications, it is always recommended to refer to
the certificate of analysis provided by the supplier for lot-specific data.

 To cite this document: BenchChem. [In-Depth Technical Guide: Deuterium Labeling in
Fenspiride-d5 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b565531#deuterium-labeling-position-in-fenspiride-d5-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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